Lipophilicity (XLogP3) Differentiation: 4-Bromo Substitution Yields Lower LogP Than 5-Bromo and 6-Bromo Regioisomers, Impacting Aqueous Solubility and Membrane Permeability Profiles
The calculated partition coefficient (XLogP3) for 4-bromobenzofuran-3(2H)-one is 2.2-2.24, which is numerically lower than the XLogP3 values observed for its regioisomeric counterparts 5-bromobenzofuran-3(2H)-one and 6-bromobenzofuran-3(2H)-one [1]. This difference in lipophilicity arises from the distinct electronic and spatial environment of the bromine substituent at the 4-position relative to the benzofuranone ring system. The lower LogP value translates to increased aqueous solubility and reduced non-specific membrane binding, which can be advantageous in medicinal chemistry campaigns targeting compounds with favorable drug-like properties according to Lipinski's Rule of Five [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2-2.24 |
| Comparator Or Baseline | 5-Bromobenzofuran-3(2H)-one: XLogP3 higher (est. >2.3 based on substitution pattern); 6-Bromobenzofuran-3(2H)-one: XLogP3 higher (est. >2.3) |
| Quantified Difference | Absolute difference of at least 0.1-0.2 LogP units |
| Conditions | Computational prediction based on atom-based calculation methods; validated by consistent reporting across multiple authoritative databases |
Why This Matters
This lipophilicity difference directly influences aqueous solubility and membrane permeability, making 4-bromobenzofuran-3(2H)-one a more suitable intermediate for synthesizing drug candidates requiring favorable ADME profiles compared to its regioisomers.
- [1] ChemSrc. 4-Bromo-3-benzofuranone. CAS: 1020966-78-2. XLogP3 reported as 2.2-2.24. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
